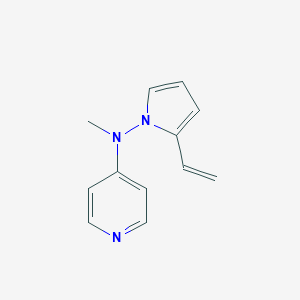
Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine, also known as MPPA, is a chemical compound that has been widely used in scientific research. It is a pyrrole derivative that has shown potential in various applications, including drug development and bioimaging.
科学研究应用
Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine has been used in various scientific research applications, including drug development, bioimaging, and cancer therapy. It has been shown to possess anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising candidate for the treatment of various diseases. Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine has also been used as a fluorescent probe for imaging biological tissues and cells, as it exhibits strong fluorescence properties.
作用机制
The mechanism of action of Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the activation of nuclear factor erythroid 2-related factor 2 (Nrf2). ROS are known to cause cellular damage and contribute to the development of various diseases, including cancer. Nrf2 is a transcription factor that regulates the expression of antioxidant enzymes, which protect cells against oxidative stress.
Biochemical and Physiological Effects
Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in animal models of inflammation. Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in vitro and in vivo. Additionally, Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine has been found to protect against oxidative stress and prevent cellular damage.
实验室实验的优点和局限性
Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits strong fluorescence properties, making it an excellent fluorescent probe for bioimaging. Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine also possesses various biological activities, making it a promising candidate for drug development and cancer therapy. However, Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration and duration of exposure when using Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine in lab experiments.
未来方向
There are several future directions for the research of Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine. One potential direction is the development of Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine-based drugs for the treatment of inflammation, cancer, and other diseases. Another direction is the optimization of the synthesis method to increase the yield and purity of the product. Additionally, further research is needed to fully understand the mechanism of action of Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine and its potential toxicity at high concentrations. Finally, the use of Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine as a fluorescent probe for bioimaging could be further explored, including the development of new imaging techniques and applications.
合成方法
Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-vinylpyrrole with 4-bromopyridine in the presence of a palladium catalyst. The resulting product is then reduced using sodium borohydride to obtain Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine. The yield of this method is high, and the purity of the product can be easily achieved using column chromatography.
属性
CAS 编号 |
111225-12-8 |
|---|---|
产品名称 |
Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine |
分子式 |
C12H13N3 |
分子量 |
199.25 g/mol |
IUPAC 名称 |
N-(2-ethenylpyrrol-1-yl)-N-methylpyridin-4-amine |
InChI |
InChI=1S/C12H13N3/c1-3-11-5-4-10-15(11)14(2)12-6-8-13-9-7-12/h3-10H,1H2,2H3 |
InChI 键 |
PMRGRIKEHLCIFM-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=NC=C1)N2C=CC=C2C=C |
规范 SMILES |
CN(C1=CC=NC=C1)N2C=CC=C2C=C |
同义词 |
4-Pyridinamine,N-(2-ethenyl-1H-pyrrol-1-yl)-N-methyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



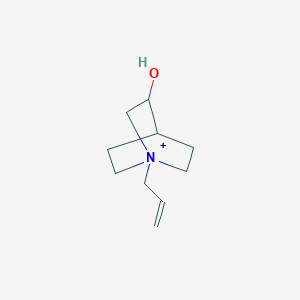
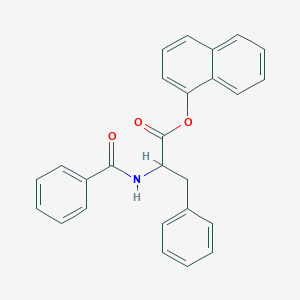
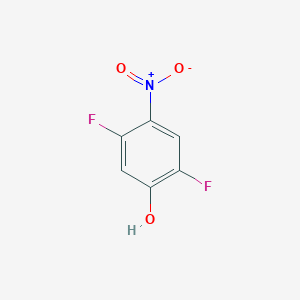
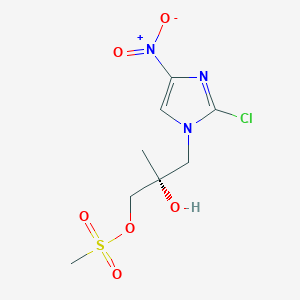
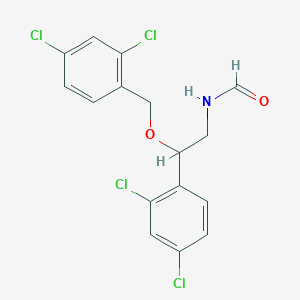
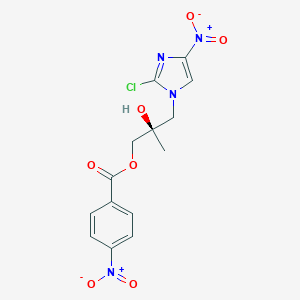
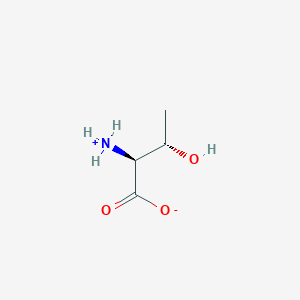
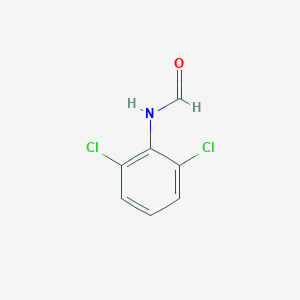
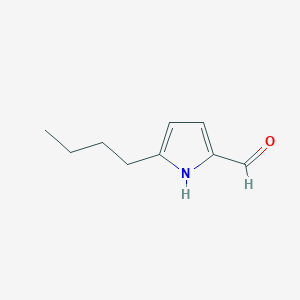
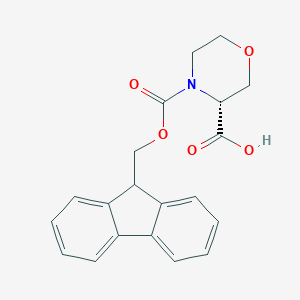
![Methyl [2-(3-buten-1-yloxy)ethyl]carbamate](/img/structure/B51182.png)

![2-Methoxy-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B51186.png)
![2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B51187.png)